1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
- Process Development for Antibacterial Candidates : A novel oxazolidinone antibacterial candidate involving a key intermediate closely related to 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine demonstrated a concise and environmentally benign route for large-scale preparation. This process development highlights the compound's role in facilitating efficient and cost-effective synthetic pathways for pharmaceuticals (Yang et al., 2014).
Medicinal Chemistry
- Building Blocks for Drug Development : The synthesis of 3-amino-4-fluoropyrazoles, which are closely related to the target compound, has been explored as building blocks in medicinal chemistry due to their potential for further functionalization. This underscores the compound's versatility in the development of new pharmaceuticals (Surmont et al., 2011).
- Fluorination Strategies : Research on sequential 1,4-addition/dearomative-fluorination transformation using pyrazol-5-ones indicates the utility of fluorinated derivatives, including those similar to this compound, in synthesizing products with complex stereochemistry, important in drug design and development (Li et al., 2012).
Material Science
- Nonlinear Optical Materials : Synthesis and characterization of pyrazole derivatives have been conducted to explore their potential in nonlinear optical applications. This includes derivatives of this compound, showcasing its relevance in the development of materials with unique electronic and optical properties (Tamer et al., 2016).
Antimicrobial Research
- Antimicrobial Activity : Novel Schiff bases derived from similar compounds have been synthesized and screened for their in vitro antimicrobial activity. This research emphasizes the compound's role in creating new agents with potential applications in combating bacterial and fungal infections (Puthran et al., 2019).
Corrosion Inhibition
- Metal Corrosion Protection : Pyrazole derivatives, including those related to this compound, have been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical in industrial processes and materials preservation (Chetouani et al., 2005).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTPQQWGYTVBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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